N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also contains a 1,3,4-oxadiazole ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a method for constructing benzofuran rings has been discovered recently, which involves a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring and a benzofuran moiety. The 1,3,4-oxadiazole ring is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The benzofuran moiety is a heterocyclic compound consisting of fused benzene and furan rings .Scientific Research Applications
Organic Synthesis
This compound has been used in the synthesis of new heterocycles, which contain benzofuran, thiazolidin-4-one, and pyrazole moieties . The reaction of a 1:1 mixture of 3-(benzofuran-2-yl)-1-phenyl-1 H-pyrazole-4-carbaldehyde and 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one in anhydrous ethanol containing piperidine as a catalyst under reflux for 4 h gave a new heterocycle .
Medicinal Applications
Benzofurans form the core of many substances with medicinal applications . The design and synthesis of new heterocycles containing the benzofuran ring system are important due to the profound physiological and chemotherapeutic properties of the compounds .
Antiviral, Antioxidant, and Antifungal Activities
2-Substituted benzofurans are prevalent in nature, as exemplified by ailanthoidol, which exhibits antiviral, antioxidant, and antifungal activities .
Antibacterial, Anti-inflammatory, Antipyretic, Anticonvulsant, Hypotensive, and Antidiabetic Agents
Heterocycles containing both benzofuran and nitrogen heterocyclic (e.g., pyrazole) moieties have a range of medical applications because they act as antibacterial, anti-inflammatory, antipyretic, anticonvulsant, hypotensive, and antidiabetic agents .
Antifungal, Antibacterial, Anti-inflammatory, and Antioxidant Agents
Thiazolidin-4-ones are scaffolds of importance in pharmacological and medicinal chemistry . They display a range of biological activities, including acting as antifungal, antibacterial, anti-inflammatory, and antioxidant agents .
Antibacterial Agents
The compound has been used in the synthesis of novel 5-(4-N-alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents . The newly synthesized derivatives were screened for their in vitro antibacterial activities and exhibited weak to moderate activity .
In Silico Evaluation
In correlation to in vitro results, molecular docking study was performed on target protein GlcN-6-P synthase using Autodock 4.2 . The in silico studies reveal that compounds have more binding affinity towards the receptor .
Antimicrobial Agents
Due to increased microbial resistance, new classes of antimicrobial agents with novel mechanisms are today’s need to fight against the multidrug-resistant infections . This compound could potentially be used in the development of such agents .
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-14-8-6-12(7-9-14)10-17(23)20-19-22-21-18(26-19)16-11-13-4-2-3-5-15(13)25-16/h2-9,11H,10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOBZANLDGYNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.